molecular formula C12H12F6N2O4 B1486235 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid CAS No. 1485070-45-8

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

Cat. No.: B1486235
CAS No.: 1485070-45-8
M. Wt: 362.22 g/mol
InChI Key: ZGOBDLAWONCPPC-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an azetidinyl group and is paired with trifluoroacetate in a 1:2 ratio. It is primarily used in scientific research and is not intended for other purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-(3-Azetidinyl)pyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce azetidine derivatives .

Scientific Research Applications

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, leading to changes in their activity. The trifluoroacetate component can enhance the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Pyridine trifluoroacetate: Similar in structure but lacks the azetidinyl group.

    Azetidine derivatives: Compounds containing the azetidine ring but different substituents.

Uniqueness

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidinyl group and the pyridine ring, paired with trifluoroacetate.

Properties

IUPAC Name

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBDLAWONCPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Reactant of Route 2
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Reactant of Route 3
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Reactant of Route 4
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Reactant of Route 5
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Reactant of Route 6
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

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